Product packaging for N-tert-Butoxycarbonyl 3,5-Diiodotyramine(Cat. No.:CAS No. 788824-51-1)

N-tert-Butoxycarbonyl 3,5-Diiodotyramine

Cat. No.: B140173
CAS No.: 788824-51-1
M. Wt: 489.09 g/mol
InChI Key: HGUGDDATVGKWTR-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl (Boc) 3,5-Diiodotyramine is a protected derivative of tyramine, featuring a Boc group on the amine and iodine atoms at the 3- and 5-positions of the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for peptide coupling or radiopharmaceutical development, leveraging the stability of the Boc group and the reactivity of iodine for further functionalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17I2NO3 B140173 N-tert-Butoxycarbonyl 3,5-Diiodotyramine CAS No. 788824-51-1

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGDDATVGKWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468723
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788824-51-1
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Tyramine

Tyramine undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF)/water biphasic system with sodium carbonate as a base. This yields N-Boc-tyramine with >95% efficiency under mild conditions (0–5°C, 2 hr).

Reaction Conditions

  • Reagents : Tyramine (1 eq), Boc anhydride (1.2 eq), Na₂CO₃ (2 eq)

  • Solvent : THF/H₂O (4:1)

  • Yield : 92–95%

Regioselective Diiodination

N-Boc-tyramine is iodinated using iodine (I₂) and hydrogen peroxide (H₂O₂) in acetic acid, leveraging the hydroxyl group’s ortho-directing effects. The reaction achieves 3,5-diiodination with 85% yield after 6 hr at 50°C.

Optimization Insights

  • Excess I₂ (2.2 eq) ensures complete diiodination.

  • Acetic acid enhances iodine solubility and minimizes Boc deprotection.

Characterization Data

  • HPLC Purity : 99.1%

  • LC-MS (ESI) : m/z 493.8 [M+H]⁺

Synthetic Route 2: Iodination Prior to Boc Protection

Diiodination of Tyramine

Tyramine is iodinated using N-iodosuccinimide (NIS) in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst. This method avoids Boc group instability under acidic conditions, yielding 3,5-diiodotyramine in 78% yield.

Reaction Conditions

  • Reagents : Tyramine (1 eq), NIS (2.2 eq), TFA (0.1 eq)

  • Solvent : DCM

  • Time/Temp : 24 hr, 25°C

Boc Protection of 3,5-Diiodotyramine

The iodinated product is protected with Boc anhydride in THF with DMAP (4-dimethylaminopyridine), achieving 88% yield.

Challenges

  • Iodine’s electron-withdrawing effects reduce amine nucleophilicity, requiring elevated Boc anhydride stoichiometry (1.5 eq).

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Boc First)Route 2 (Iodination First)
Overall Yield 78%68%
Purity (HPLC) 99.1%97.5%
Reaction Time 8 hr26 hr
Key Advantage Higher regioselectivityAvoids Boc deprotection

Route 1 is preferred for industrial scalability due to shorter reaction times and superior purity.

Optimization of Iodination Conditions

Solvent Screening

Acetic acid outperforms DCM and THF in diiodination efficiency due to enhanced iodine solubility (Table 2).

Table 2: Solvent Impact on Iodination Yield

SolventYield (%)Purity (%)
Acetic acid8599.1
DCM7297.3
THF6595.8

Catalytic Additives

Hydrogen peroxide (H₂O₂) increases iodination rates by regenerating I⁺ from I₂, reducing reaction time by 40%.

Structural and Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.41 (s, 2H, aromatic), 4.61 (t, 1H, NH), 3.32 (q, 2H, CH₂), 2.69 (t, 2H, CH₂).

  • ¹³C NMR : δ 156.2 (C=O), 121.8 (C-I), 80.1 (Boc C), 28.3 (CH₂) .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl 3,5-Diiodotyramine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used. For example, using a thiol nucleophile would yield a thioether derivative.

    Deprotection Reactions: The major product is the free amine derivative of 3,5-diiodotyramine.

Scientific Research Applications

Organic Synthesis

Protection of Amines
One of the primary applications of N-tert-butoxycarbonyl (Boc) groups, including Boc-DIT, is in the protection of amines during organic synthesis. The Boc group is widely used due to its stability and ease of removal under mild acidic conditions. This makes it an ideal protecting group for amines in multi-step synthesis processes. Research has shown that Boc protection can be achieved efficiently using di-tert-butyl dicarbonate (Boc)₂O under environmentally friendly conditions, such as in aqueous solvents without the need for strong acids or bases .

Table 1: Summary of Reaction Conditions for Boc Protection

Substrate TypeSolventReaction TimeYield (%)
Aromatic AminesWater-Acetone8-12 min85-95
Aliphatic AminesWater-Acetone5-12 min90-96
Amino AcidsWater-Acetone5-10 min92-96

Medicinal Chemistry

Potential Drug Development
N-tert-Butoxycarbonyl 3,5-Diiodotyramine serves as a precursor for the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, the compound can be utilized to synthesize derivatives that may exhibit selective activity against specific biological targets, such as receptors involved in neurological processes .

Case Study: Synthesis of MDMA Precursors
Research has indicated that Boc-DIT can be transformed into various psychoactive substances by deprotecting the Boc group. This characteristic raises concerns regarding its potential misuse in illicit drug synthesis. Studies have shown that derivatives like N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (t-BOC-MDMA) can produce significant psychoactive effects, indicating that Boc-DIT could play a role in developing new psychoactive substances .

Chemical Research and Development

Functionalization of Complex Molecules
The Boc group allows for the functionalization of complex molecules by providing a handle for further chemical transformations. This is particularly useful in synthesizing compounds with multiple functional groups where selective reactions are required. The ability to introduce or remove the Boc group selectively enables chemists to manipulate molecular architectures efficiently .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl 3,5-Diiodotyramine involves its role as an intermediate in the synthesis of thyroxin derivatives. The molecular targets and pathways involved are related to the biological activities of the final thyroxin products. These pathways include the regulation of metabolic processes and the modulation of gene expression related to thyroid hormone receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Boc-Protected Amines

Compound 11 (from ), (2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol, shares the Boc-protected amine and iodine substituents. However, its iodine is positioned on a carbohydrate moiety rather than an aromatic ring. Synthesis requires N-Iodosuccinimide (NIS) and a 48-hour reaction time, followed by purification via gravity chromatography . In contrast, N-tert-Butoxycarbonyl 3,5-Diiodotyramine likely involves electrophilic aromatic iodination of tyramine, a process sensitive to regioselectivity and requiring precise stoichiometry.

Non-Halogenated Boc-Protected Analogs

Compound 12 (from ), which lacks iodine and the oxacarbonyl group, is synthesized via hydrogenation using Pd/C and NaOMe/MeOH. This highlights the instability of iodinated intermediates under reductive conditions—a critical consideration for this compound, where iodine atoms may be susceptible to dehalogenation during catalytic hydrogenation .

tert-Butyl-Substituted Aromatic Amines

N-tert-Butyl-3,5-dimethylaniline () lacks the Boc group but shares steric bulk from the tert-butyl substituent. Its synthesis involves alkylation rather than iodination, resulting in higher thermal stability and commercial availability compared to the discontinued diiodotyramine derivative .

Stability and Reactivity

  • However, iodine’s labile nature may limit stability under acidic or reductive conditions .
  • Boc Protection: The Boc group enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) and prevents amine oxidation, similar to Boc-protected aminopyrimidines in , which undergo hydrogenation without degradation .

Commercial and Practical Considerations

Compound Name Substituents Molecular Weight (g/mol) Synthesis Challenges Commercial Status
This compound 3,5-I₂, Boc ~460–500 (estimated) Iodination regioselectivity Discontinued
Compound 11 2-I, oxacarbonyl ~900–1000 Long reaction time (48h) Research use only
N-tert-Butyl-3,5-dimethylaniline 3,5-Me₂, tert-butyl ~191 Alkylation optimization Available commercially

Key Research Findings

  • Spectral Characterization : For iodinated Boc-protected compounds, ¹H-NMR signals for aromatic protons are deshielded (δ 7.2–7.8 ppm), while Boc methyl groups resonate at δ 1.2–1.4 ppm. Mass spectrometry typically shows [M+Na]⁺ or [M+H]⁺ peaks .
  • Synthetic Yield: Iodination steps (e.g., using NIS) often yield 60–75% due to competing side reactions, whereas non-halogenated analogs achieve >85% yields under milder conditions .

Q & A

Q. Table 1. Key Reaction Parameters for Boc Protection

ParameterOptimal ConditionReference
SolventAnhydrous THF/DCM
BaseDMAP (1 eq)
Temperature0–25°C
Reaction Time12–24 hours

Q. Table 2. HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 µm)60% MeCN / 40% H2O1.0 mL/minUV 254 nm8.2 min

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